molecular formula C14H12BrClF3N B1377160 4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride CAS No. 1423034-01-8

4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride

Cat. No.: B1377160
CAS No.: 1423034-01-8
M. Wt: 366.6 g/mol
InChI Key: VVOXJAAUEOOVQP-UHFFFAOYSA-N
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Description

4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride is a chemical compound with the molecular formula C14H11BrF3N·HCl. It is a derivative of aniline, featuring a bromine atom and a trifluoromethyl group attached to the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride typically involves multiple steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the phenyl ring.

    Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of high-performance materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 4-Bromo-2-(trifluoromethyl)aniline
  • 4-Bromo-2-(trifluoromethyl)aniline hydrochloride

Uniqueness

4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-bromo-N-[[4-(trifluoromethyl)phenyl]methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3N.ClH/c15-12-5-7-13(8-6-12)19-9-10-1-3-11(4-2-10)14(16,17)18;/h1-8,19H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOXJAAUEOOVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)Br)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423034-01-8
Record name Benzenemethanamine, N-(4-bromophenyl)-4-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423034-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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